3'-Methylspiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-one
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Overview
Description
3’-Methylspiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1’-cyclohexane]-5-one is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methylspiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1’-cyclohexane]-5-one typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic compounds, catalysts, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3’-Methylspiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1’-cyclohexane]-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce halides or other functional groups .
Scientific Research Applications
3’-Methylspiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1’-cyclohexane]-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Methylspiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1’-cyclohexane]-5-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1’-cyclohexane]-5-one: Lacks the methyl group at the 3’ position.
3’-Methylspiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1’-cyclohexane]-5-thione: Contains a sulfur atom instead of an oxygen atom at the 5-one position.
Uniqueness
The presence of the methyl group at the 3’ position and the specific spiro structure confer unique chemical and biological properties to 3’-Methylspiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1’-cyclohexane]-5-one, distinguishing it from similar compounds .
Properties
Molecular Formula |
C22H26O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3'-methylspiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-one |
InChI |
InChI=1S/C22H26O3/c1-14-5-4-9-22(13-14)10-8-15-11-18-16-6-2-3-7-17(16)21(23)24-20(18)12-19(15)25-22/h11-12,14H,2-10,13H2,1H3 |
InChI Key |
WVUOPDJQAXABCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)CCC3=CC4=C(C=C3O2)OC(=O)C5=C4CCCC5 |
Origin of Product |
United States |
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